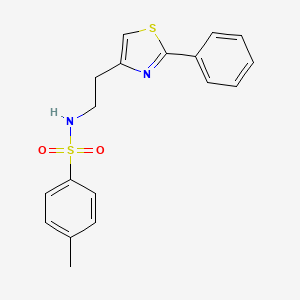

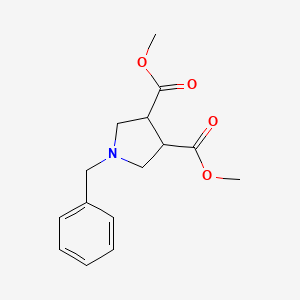

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound. It is also known as N-BENZOTHIAZOL-2-YL-4-METHYL-BENZENESULFONAMIDE . The linear formula of this compound is C14H12N2O2S2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as NMR . For example, similar compounds have been characterized by 1H NMR and 13C NMR .Applications De Recherche Scientifique

Selective Cyclooxygenase-2 Inhibitors

Research indicates that derivatives similar to 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), showing potential for the treatment of conditions like rheumatoid arthritis and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Anticancer Activity

A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized with potential anticancer activity, evaluated against a range of human tumor cell lines, including lung, colon, and melanoma, demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (Sławiński et al., 2012).

Kynurenine 3-Hydroxylase Inhibitors

Compounds with structural similarities have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in various neurological disorders. These inhibitors have shown potential in blocking the enzyme's activity in vitro and in vivo, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anti-Inflammatory and Anticancer Agents

Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized, showing significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit minimal gastric toxicity, highlighting the therapeutic potential of sulfonamide derivatives in treating inflammation and cancer without causing significant side effects (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Properties

Thiazole azodyes containing sulfonamide moiety have been designed for simultaneous dyeing and UV protection finishing of cotton textiles, providing practical benefits such as enhanced dyeability, UV protection, and antibacterial properties. This application suggests the utility of sulfonamide derivatives in developing functional materials with added value for the textile industry (Mohamed et al., 2020).

Orientations Futures

The future directions for “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could involve further exploration of its potential fungicidal activities . The structure-activity relationship might contribute to the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells . This compound has been synthesized to combine thiazole and sulfonamide, groups known for their antibacterial activity .

Mode of Action

The compound interacts with its targets by penetrating bacterial cells . It has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and interact with its bacterial targets .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . Compounds with certain substitutions, such as 4-tert-butyl and 4-isopropyl, exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Analyse Biochimique

Biochemical Properties

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and differentiation . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are essential for maintaining cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, the compound’s interaction with DNA and RNA can lead to changes in gene expression, either by directly binding to nucleic acids or by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s persistent interaction with key regulatory proteins and enzymes.

Propriétés

IUPAC Name |

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)19-12-11-16-13-23-18(20-16)15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVAVULUFHTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

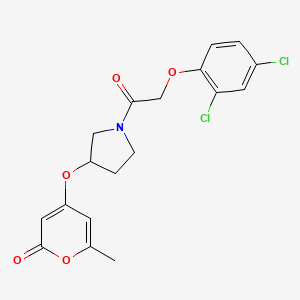

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

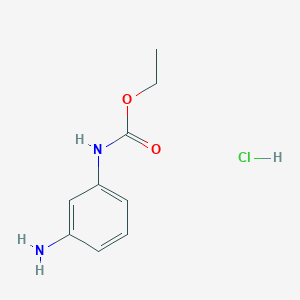

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)

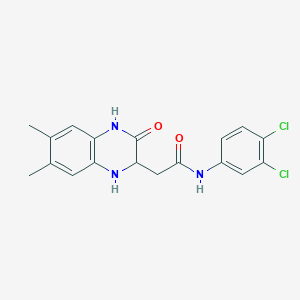

![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)

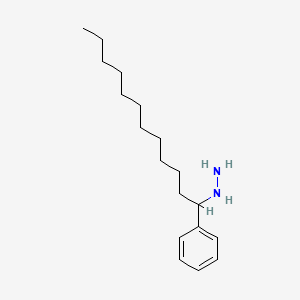

![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)